molecular formula C15H14O4 B151759 9-Hydroxy-alpha-lapachone CAS No. 22333-58-0

9-Hydroxy-alpha-lapachone

Cat. No.: B151759
CAS No.: 22333-58-0
M. Wt: 258.27 g/mol
InChI Key: MYROJYNCTNKRCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Hydroxy-alpha-lapachone is a natural phenol that exhibits potent inhibitory effects on LPS-induced NO production in RAW 264.7 cells . This suggests that its primary target could be the enzymes involved in the production of nitric oxide (NO) in these cells.

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes . The inhibition is significant, with an IC50 value of 4.64 µM .

Biochemical Pathways

This compound affects the biochemical pathways related to the production of nitric oxide (NO). NO is a free radical and an important cellular signaling molecule involved in many physiological and pathological processes. By inhibiting NO production, this compound can interfere with these processes .

Result of Action

The inhibition of NO production by this compound can have various molecular and cellular effects. For instance, it can affect the growth and division of tumor cells, suggesting potential anticancer activity . It also exhibits antioxidant, anti-inflammatory, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-alpha-lapachone typically involves the transformation of lapachol, a naturally occurring naphthoquinone, through a series of chemical reactions. One common method involves the oxidation of lapachol to produce this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction from natural sources or via synthetic routes. The extraction process involves isolating the compound from the bark of Handroanthus impetiginosus using solvents like ethanol or methanol . The synthetic route, on the other hand, involves the chemical transformation of lapachol under controlled conditions to ensure high yield and purity .

Properties

IUPAC Name

9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYROJYNCTNKRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415768
Record name 9-hydroxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22333-58-0
Record name 9-hydroxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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